molecular formula C20H24N2O5 B2603545 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide CAS No. 2035019-17-9

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide

Katalognummer: B2603545
CAS-Nummer: 2035019-17-9
Molekulargewicht: 372.421
InChI-Schlüssel: MSWOMNNADOEXDF-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide (CAS 2035019-17-9) is a synthetic small molecule with a molecular formula of C20H24N2O5 and a molecular weight of 372.4 g/mol . This chemical features a distinct structural hybrid, combining a (E)-3-(3,4-dimethoxyphenyl)acrylamide moiety with a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl subunit, which may contribute to its potential research applications. The compound contains an acrylamide group, a class of molecules known for their ability to act as soft electrophiles . These compounds can form covalent adducts with nucleophilic cysteine thiolate groups on proteins, a mechanism that can be leveraged to study protein function and inhibition . Research into structurally related compounds, particularly those featuring a benzothiazole core, has demonstrated significant promise in areas such as anticancer drug development . While the specific biological activity of this compound requires further investigation, its molecular architecture suggests potential as a valuable scaffold for probing biochemical pathways, particularly in the development of kinase inhibitors or other targeted therapeutic agents. It is also an important tool for studying the neurotoxic mechanisms associated with acrylamide exposure, which involves presynaptic protein adduction leading to impaired neurotransmission . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-14-11-16(25-2)13-20(24)22(14)10-9-21-19(23)8-6-15-5-7-17(26-3)18(12-15)27-4/h5-8,11-13H,9-10H2,1-4H3,(H,21,23)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWOMNNADOEXDF-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)N1CCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC19H21N3O4
Molecular Weight353.39 g/mol
Density1.119 g/cm³
Boiling Point528.4 ºC
Flash Point273.4 ºC
LogP3.466

These properties suggest a moderately lipophilic nature, which may influence its bioavailability and interaction with biological membranes.

Anti-Cancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-cancer properties. For instance, derivatives containing pyridine and methoxy groups have been shown to inhibit cell proliferation in various cancer cell lines.

Case Studies

  • In Vitro Studies : A study published in the Bulletin of Chemical Society of Ethiopia demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines, including HCT-116 and U251, with IC50 values ranging from 0.25 to 0.58 µM .
  • Mechanism of Action : The anti-proliferative effects were attributed to the induction of apoptosis and disruption of cell cycle progression. Morphological changes such as membrane blebbing were observed via fluorescence microscopy, indicating cellular stress and apoptosis .
  • Comparative Analysis : In a comparative study, the compound was evaluated alongside known anti-cancer agents, revealing that it possesses comparable efficacy against certain cancer types while exhibiting a different mechanism of action that warrants further investigation .

Pharmacological Targets

The compound's structure suggests potential interactions with various biological targets:

  • Purinergic Receptors : Compounds with similar structures have been explored for their interactions with purinergic signaling pathways, which play critical roles in cellular communication and tumor progression .
  • Enzyme Inhibition : The presence of methoxy and pyridine groups may facilitate interactions with enzymes involved in metabolic pathways associated with cancer.

Summary of Key Research Outcomes

StudyFindings
Bulletin Chem. Soc.Cytotoxicity against HCT-116 and U251 cell lines; IC50 values between 0.25 µM and 0.58 µM .
Pharmacological ReviewPotential interactions with purinergic receptors; implications for immune modulation .
Comparative StudyComparable efficacy to established anti-cancer drugs; unique mechanisms identified .

Future Directions

Further research is necessary to:

  • Explore Structure-Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its biological activity.
  • Conduct In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
  • Investigate Combination Therapies : Assessing the compound's effectiveness in combination with existing cancer treatments.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide. Research indicates that derivatives of this compound can inhibit the growth of cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) by inducing apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways. Studies demonstrate that it can inhibit the activity of human neutrophil elastase, a key enzyme in inflammatory responses, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Parkinson's disease. The mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, modifications in the molecular structure have led to enhanced inhibition of kinases associated with various cancers, highlighting its potential as a lead compound for developing targeted therapies .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties against drug-resistant strains of bacteria and fungi. This broad-spectrum activity could be leveraged in developing new antimicrobial agents .

Polymer Chemistry

The structural characteristics of this compound make it suitable for applications in polymer chemistry. Its ability to participate in radical polymerization opens avenues for creating novel materials with tailored properties for use in coatings and adhesives .

Sensor Development

Due to its electronic properties, derivatives of this compound are being explored for use in sensor technologies, particularly for detecting biomolecules or environmental pollutants .

Case Study: Anticancer Efficacy

In a study published by the ACS Omega journal, a series of compounds based on similar structures were synthesized and evaluated for their anticancer efficacy against various cell lines. The results indicated that specific modifications significantly enhanced their potency against cancer cells, demonstrating the importance of structural diversity in drug development .

Case Study: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory mechanisms revealed that compounds related to this compound effectively reduced pro-inflammatory cytokines in vitro, supporting their potential therapeutic role in inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine/Pyridinone Moieties

Compound 11g ():
  • Structure : 3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide.
  • Key Features :
    • Chloropyridine and dimethylphenyl substituents instead of oxopyridin and dimethoxyphenyl groups.
    • Yield : 81% (higher than some analogs, suggesting efficient synthesis).
    • Melting Point : 157–159°C (moderate crystallinity).
  • Implications : The chloro and methyl groups may enhance steric effects but reduce solubility compared to the target compound’s methoxy and oxopyridin groups .
Compound 15 ():
  • Structure: (E)-3-(2,3-Dimethoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide.
  • Key Features :
    • A tacrine-derived side chain instead of oxopyridin.
    • Yield : 55.87% (lower, likely due to complex tacrine integration).
    • Melting Point : 195–197°C (higher thermal stability, possibly from rigid tacrine moiety).
  • Application : Acts as a cholinesterase inhibitor, highlighting the role of aromatic substituents in enzyme binding .

Acrylamide Derivatives in Antitumor Research

Poziotinib-Inspired Derivatives ():
  • Structure : Acrylamides with small side-chain substituents (e.g., methacrylic acid).
  • Key Finding : Substituents at the acrylamide terminus modulate interactions with Cys797 in kinases, affecting antitumor activity.
  • Comparison : The target compound’s 4-methoxy-6-methyl-2-oxopyridin group may similarly influence reactivity with cysteine residues, though this requires validation .
Pyrazole Derivatives ():
  • Structure : Synthesized from acrylamide derivative 4 via condensation with hydrazines.
  • Activity : Demonstrated IC₅₀ values of 8.2–9.4 µM against HepG2 liver cancer cells.
  • Molecular Docking : Strong binding to 4hdq synthase (ΔE = -4.5 kcal/mol), suggesting the target compound’s oxopyridin group could enhance similar interactions .

Corrosion-Inhibiting Acrylamides ()

BHCA and HCA :
  • Structures : Feature thioamide (-NH-CS-) and hydroxyethyl groups.
  • Performance : 94.91–95.28% inhibition efficiency at 60 ppm in HCl.
  • Contrast : The target compound lacks thioamide groups, making corrosion inhibition less likely. This underscores how side-chain chemistry dictates application .

Data Table: Comparative Analysis of Key Compounds

Compound Name/ID Structure Features Melting Point (°C) Yield (%) Biological Activity/Application Source
Target Compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide N/A N/A Hypothesized antitumor/kinase inhibition N/A
Compound 11g () 3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide 157–159 81 Structural analog; unconfirmed activity
Compound 15 () (E)-3-(2,3-Dimethoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide 195–197 55.87 Acetylcholinesterase inhibition
BHCA () N-(bis(2-hydroxyethyl) carbamothioyl) acrylamide N/A N/A Corrosion inhibitor (94.91% IE)
HCA () N-((2-hydroxyethyl) carbamothioyl) acrylamide N/A N/A Corrosion inhibitor (95.28% IE)
Pyrazole 6b () Benzenesulfonamide-pyrazole hybrid N/A N/A Antitumor (HepG2 IC₅₀ = 8.2 µM)

Key Research Findings and Implications

  • Structural Determinants of Activity :

    • Methoxy and oxypyridin groups may improve solubility and target binding compared to chloro or methyl substituents .
    • The E-configuration is critical for maintaining planar geometry, as seen in cholinesterase inhibitors and antitumor agents .
  • Therapeutic Potential: Molecular docking studies (e.g., ΔE = -4.5 kcal/mol in ) support further exploration of the target compound’s interactions with kinase or enzyme targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.